DJ-V-159

概要

説明

DJ-V-159は、Gタンパク質共役受容体ファミリーC群6メンバーA(GPRC6A)の作動薬として知られる合成化合物です。この受容体は、代謝やホルモン調節を含むさまざまな生理学的プロセスに関与しています。 This compoundは、特に血糖値とインスリン分泌の調節における潜在的な治療応用について研究されています .

準備方法

合成経路と反応条件

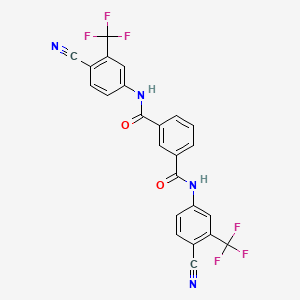

DJ-V-159は、特定の芳香族化合物のカップリングを含む一連の化学反応によって合成されます。主なステップには、N1,N3-ビス(4-シアノ-3-(トリフルオロメチル)フェニル)イソフタルアミドの形成が含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、カップリング反応を促進するための触媒の使用が含まれます .

工業生産方法

詳細な工業生産方法は容易に入手できませんが、this compoundのより大規模な合成には、収率と純度を最大化するために反応条件の最適化が必要になる可能性があります。 これには、連続フローリアクターと、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります .

化学反応の分析

反応の種類

DJ-V-159は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらの生物活性についてさらに研究できます .

科学研究への応用

化学: this compoundは、GPRC6A受容体とそのシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: マウスβ細胞MIN-6細胞でインスリン分泌を刺激することが示されており、糖尿病研究にとって貴重な化合物となっています。

医学: this compoundは、血糖値の調節における潜在的な治療応用があり、糖尿病患者にとって有益な可能性があります。

科学的研究の応用

DJ-V-159 exhibits several key biological activities relevant to its therapeutic potential:

- GPRC6A Activation : this compound selectively activates GPRC6A, leading to downstream signaling events such as ERK phosphorylation and cAMP production in HEK-293 cells transfected with GPRC6A .

- Insulin Secretion : The compound stimulates insulin secretion from mouse β-cells (MIN-6 cells), showing a significant increase in the insulin stimulation index .

- Blood Glucose Regulation : In vivo studies demonstrate that this compound effectively reduces blood glucose levels in wild-type mice, achieving reductions of approximately 43.6% and 41.9% at 60 and 90 minutes post-administration of 10 mg/kg, respectively .

Diabetes Research

This compound has been identified as a promising lead compound for the treatment of Type 2 Diabetes Mellitus (T2DM). Its mechanism of action through GPRC6A activation suggests it could enhance insulin sensitivity and lower plasma glucose levels effectively.

Case Study Example :

A study conducted on wild-type mice showed that this compound reduced blood glucose levels significantly compared to the vehicle control, indicating its potential as a therapeutic agent for managing hyperglycemia in T2DM .

Metabolic Studies

The activation of GPRC6A by this compound also opens avenues for research into metabolic disorders beyond diabetes, including obesity and related metabolic syndromes.

Data Table: Effects of this compound on Insulin Secretion and Blood Glucose Levels

| Parameter | Measurement | Result |

|---|---|---|

| Insulin Secretion Index | In vitro (MIN-6 cells) | Increased significantly |

| Blood Glucose Reduction | In vivo (10 mg/kg) | 43.6% reduction at 60 min |

| 41.9% reduction at 90 min |

Potential for Drug Development

This compound demonstrates favorable drug-like properties despite marginally conforming to the Rule of Five, which predicts drug-likeness based on molecular characteristics. Its specificity for GPRC6A over other receptors like the androgen receptor enhances its therapeutic profile .

The compound's ability to stimulate insulin secretion while reducing blood glucose levels positions it as a candidate for further development into a safe and effective drug for T2DM treatment.

作用機序

DJ-V-159は、結合して活性化することによりその効果を発揮します

生物活性

DJ-V-159 is a novel compound recognized as a potent agonist for the G protein-coupled receptor GPRC6A. Its biological activity has been studied extensively, revealing significant implications for glucose metabolism and insulin secretion, particularly in the context of type 2 diabetes mellitus (T2DM). This article synthesizes current findings on the biological activity of this compound, incorporating data tables, case studies, and detailed research insights.

Chemical Identity:

- Chemical Name: N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide

- CAS Number: 2253744-53-3

- Purity: ≥98%

This compound functions primarily as a GPRC6A agonist. Activation of this receptor leads to several downstream effects, including:

- ERK Activation: this compound activates the extracellular signal-regulated kinase (ERK) pathway.

- cAMP Production: It stimulates cyclic adenosine monophosphate (cAMP) production in HEK-293 cells expressing GPRC6A .

In Vitro Studies

This compound has demonstrated considerable efficacy in stimulating insulin secretion from mouse β-cells. The compound's ability to enhance insulin release has been linked to its action on GPRC6A, which plays a crucial role in regulating glucose homeostasis. Key findings from in vitro studies include:

- Insulin Secretion Stimulation: this compound significantly increased insulin secretion in mouse β-cells .

- cAMP Levels: The compound elevated cAMP levels, which is critical for insulin signaling pathways .

In Vivo Studies

In vivo studies have further substantiated the potential of this compound as a therapeutic agent for T2DM:

- Blood Glucose Reduction: Administration of this compound to wild-type mice resulted in a notable decrease in blood glucose levels .

Table 1: Summary of In Vivo Effects of this compound

| Study Type | Outcome Measure | Result |

|---|---|---|

| In Vivo | Blood Glucose Levels | Significant reduction observed |

| In Vivo | Insulin Secretion | Enhanced insulin release noted |

Case Studies and Clinical Implications

Research indicates that targeting GPRC6A with agonists like this compound may offer a novel approach to managing T2DM by addressing multiple metabolic derangements. A study highlighted the compound's potential to improve β-cell proliferation and peripheral insulin sensitivity, which are critical factors in T2DM management .

Case Study Example:

In a preclinical trial involving diabetic mice, this compound was administered over a four-week period. Results showed:

- Improvement in Glycemic Control: Mice treated with this compound exhibited lower fasting blood glucose levels compared to control groups.

- Enhanced β-cell Function: Histological analysis revealed increased β-cell mass and improved function.

特性

IUPAC Name |

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVNLJLJLVESLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?

A2: The research paper primarily focuses on the discovery and initial characterization of this compound. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of this compound. [] Further research is needed to understand how different structural modifications of this compound affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。